
N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H22ClN5O2S and its molecular weight is 504.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiallergy Activity
- N-(4-substituted-thiazolyl)oxamic acid derivatives, similar in structure to the specified compound, have shown potent antiallergy activity in the rat PCA model. These compounds were synthesized and tested for their efficacy against allergies, demonstrating significant potency compared to disodium cromoglycate, a known antiallergy agent (Hargrave, Hess, & Oliver, 1983).
Anticancer Potential
- Derivatives of indapamide, which share structural similarities with the mentioned compound, have been synthesized and shown to exhibit proapoptotic activity, particularly against melanoma cancer cell lines. These compounds, including 4-chloro-3-({[(4-chlorophenyl)amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, have demonstrated significant anticancer activities (Yılmaz et al., 2015).
Anti-inflammatory Applications
- N- (3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides, which are structurally related to the requested compound, have been prepared and evaluated for anti-inflammatory activity. These compounds have shown effectiveness in reducing inflammation (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Antipathogenic and Antimicrobial Properties
- Various acylthioureas and derivatives, similar to the requested compound, have been synthesized and shown effective in interacting with bacterial cells, particularly demonstrating significant antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate their potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Antifungal Applications
- Novel 2 - ((2 - (phenyl/4 - chlorophenyl) - 1 - ((4 - ((Z) - 1 - (substitutedphenyl)ethylideneamino) - 5 - mercapto - 4H - 1,2,4 - triazol - 3 - yl)methyl) - 1H - indol - 3 - yl)methyleneamino)benzoic acid derivatives, structurally related to the requested compound, have been synthesized and tested for antifungal activity. These compounds have shown promising results in combating fungal infections (Singh & Vedi, 2014).
Antitumor and Antimicrobial Activity
- Fused 1,2,4-triazine derivatives, structurally related to the specified compound, have been synthesized and primarily screened for their antimicrobial and antitumor activity. These compounds have shown potential in the treatment of cancer and microbial infections (Abd El-Moneim, Hasanen, El‐Deen, & Abd El-Fattah, 2015).
Potential in Melanoma Cytotoxicity
- Radioiodinated N-(2-(diethylamino)ethyl)benzamides, which share structural similarities with the specified compound, have been discovered as selective agents for melanotic melanoma. These compounds have demonstrated significant cytotoxicity against melanoma cells and could be utilized for targeted drug delivery in melanoma therapy (Wolf et al., 2004).
Eigenschaften
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O2S/c27-20-10-6-11-21(15-20)32-23(16-28-25(34)19-8-2-1-3-9-19)29-30-26(32)35-17-24(33)31-14-13-18-7-4-5-12-22(18)31/h1-12,15H,13-14,16-17H2,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHZZUDHIDINPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2534762.png)
![8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2534764.png)

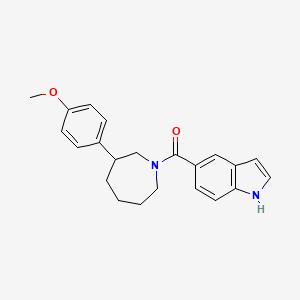
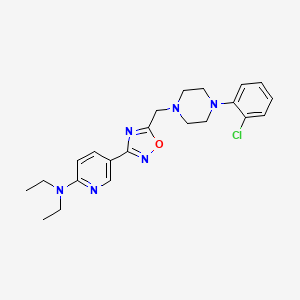
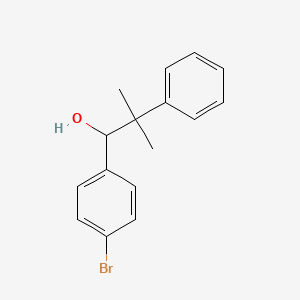
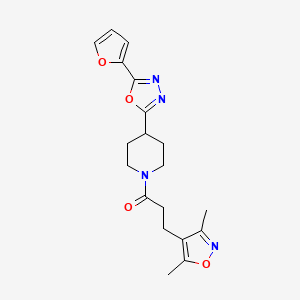

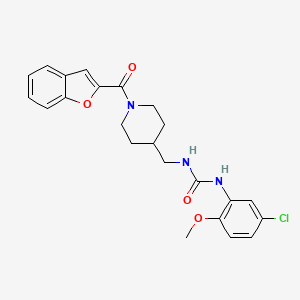
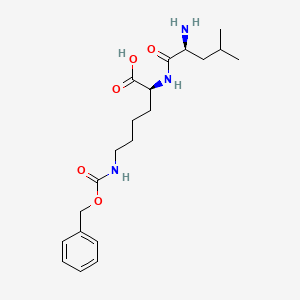
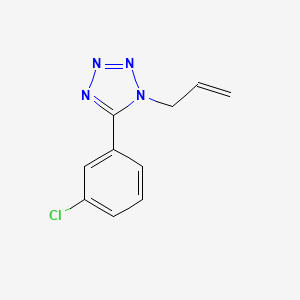

![1-[1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2534782.png)
![Sodium;[1,2]oxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B2534783.png)